molecular formula C28H24N2O3S2 B5227595 N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide CAS No. 5186-55-0

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide

Cat. No.: B5227595
CAS No.: 5186-55-0
M. Wt: 500.6 g/mol
InChI Key: SBMURULBVBNEPZ-UHFFFAOYSA-N
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Description

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple phenyl rings and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-acetamidophenol with a sulfanylphenyl derivative under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with phenoxyphenyl derivatives to form the final product. The reaction conditions often include the use of organic solvents such as ethanol or ether and may require catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide is unique due to its complex structure, which includes multiple phenyl rings and acetamido groups.

Properties

IUPAC Name

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3S2/c1-19(31)29-21-3-11-25(12-4-21)34-27-15-7-23(8-16-27)33-24-9-17-28(18-10-24)35-26-13-5-22(6-14-26)30-20(2)32/h3-18H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMURULBVBNEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367360
Record name N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5186-55-0
Record name N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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